GR113808 is a potent and selective antagonist of the serotonin 5-HT4 receptor, a subtype of serotonin receptors found in various tissues including the brain, gastrointestinal tract, and heart. [] GR113808 has played a crucial role in characterizing the distribution, pharmacology, and physiological functions of the 5-HT4 receptor, aiding in the understanding of its involvement in processes such as gastrointestinal motility, memory formation, and cardiac function. [, , ]
The synthesis of GR 113808 has been explored through various methodologies, primarily focusing on modifications of its indole structure. Key synthetic strategies include:
The synthesis pathways also include strategies for radiolabeling using carbon-11, which is significant for imaging studies involving positron emission tomography (PET) in receptor binding assays .
The molecular structure of GR 113808 is characterized by its indole core, which is crucial for its receptor binding properties. Key structural features include:
GR 113808 participates in several chemical reactions that are fundamental to its synthesis and modification:
The mechanism of action of GR 113808 as a selective antagonist involves:
GR 113808 exhibits several notable physical and chemical properties:
These properties are essential for understanding how GR 113808 behaves in biological systems and its potential formulation into therapeutic agents .
GR 113808 has several scientific applications:
GR 113808 ([1-[2-(methylsulphonylamino)ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate) emerged from GlaxoSmithKline's (GSK) systematic neuropharmacology research program in the early 1990s. This period represented significant investment in receptor-specific probes for elucidating serotonin's diverse physiological roles. The compound was first characterized in 1994 by Gale and colleagues as a "novel, selective antagonist with high affinity at the 5-HT4 receptor," establishing its distinctive pharmacological profile through rigorous in vitro and in vivo studies [4]. Its molecular structure (C₁₉H₂₇N₃O₄S, MW 393.5 g/mol) features critical elements for target specificity: the 1-methylindole-3-carboxylate moiety linked via a methyl ester bridge to a piperidinyl scaffold containing a methylsulfonylaminoethyl group – a configuration optimized for high-affinity 5-HT₄ receptor engagement [1] [8].
GR 113808's development aligned strategically with GSK's broader neuropharmacological interests, including notable programs in orexin receptor antagonists (e.g., almorexant, though discontinued in Phase III) [9]. The company maintained proprietary control through specific licensing agreements, permitting distribution for research use by specialized vendors (e.g., Tocris Bioscience, Sigma-Aldrich) under strict licensing caveats, explicitly stating "Sold with the permission of GlaxoSmithKline" and restricting application to laboratory research [1] [7] [8]. This controlled accessibility ensured standardized pharmacological tool availability while protecting intellectual property.
Table 1: Key Historical Milestones in GR 113808 Development
Year | Milestone | Significance | Primary Reference |
---|---|---|---|
1994 | First comprehensive pharmacological characterization | Established high affinity (Kd = 0.15 nM) and >300-fold selectivity over other 5-HT receptors | Gale et al. [4] |
1995 | Detailed CNS mechanism studies | Demonstrated modulation of nigrostriatal dopamine release | Brain Research [3] |
2001 | Central regulation of ingestive behavior | Revealed opposing effects on hyperosmotic vs. hypovolemic thirst | Brazilian Journal of Medical and Biological Research [5] |
2024 | Metabolic syndrome applications | Identified prevention of HFD-induced obesity and fatty liver | BMC Pharmacology and Toxicology [2] |
GR 113808 revolutionized the functional dissection of 5-HT₄ receptors from other serotonin subtypes due to its exceptional binding selectivity profile. Quantitative pharmacological analyses demonstrated a Kd of 0.15 nM for cloned human 5-HT₄ receptors and a functional pKB of 9.43 in human colonic muscle preparations [1] [7]. Crucially, it exhibits >300-fold selectivity over 5-HT₁A, 5-HT₁B, 5-HT₂A, 5-HT₂C, and 5-HT₃ receptors, with negligible affinity (pKi ~6.0) at 5-HT₃ receptors and no appreciable interaction with other receptor families in broad screening panels [4] [7]. This specificity established GR 113808 as the gold standard antagonist for defining 5-HT₄-mediated responses in complex biological systems where multiple serotonin receptors coexist.
Table 2: Binding Affinity and Selectivity Profile of GR 113808
Receptor | Affinity (Kd or Ki) | Selectivity Ratio vs. 5-HT4 | Functional Assay |
---|---|---|---|
5-HT4 (Human cloned) | 0.15 nM | 1 (Reference) | Radioligand binding [1] |
5-HT4 (Guinea pig colon) | pKB 9.43 | 1 (Reference) | Muscle contraction [1] |
5-HT3 | pKi ~6.0 | >1000-fold | Radioligand binding [4] |
5-HT1A | Not significant | >300-fold | Functional screening [4] |
5-HT2A | Not significant | >300-fold | Functional screening [4] |
Non-serotonin receptors | Undetectable | N/A | Broad receptor panel screening [4] |
GR 113808 enabled critical advances in three principal research domains:
Neurotransmitter Release Modulation: Microinjection and microdialysis studies utilizing GR 113808 revealed nuanced 5-HT₄ receptor roles in regulating neurotransmitter dynamics. Intranigral administration (10 μg bilaterally) in rats attenuated morphine-stimulated striatal dopamine release without affecting basal levels, indicating that 5-HT₄ receptors modulate dopaminergic pathways primarily under activated conditions rather than tonic regulation [3]. This state-dependent neuromodulation suggested therapeutic relevance for conditions involving dysregulated dopamine signaling. Furthermore, central administration studies demonstrated its role in fluid homeostasis, where third ventricular injection (80-160 nmol/rat) paradoxically reduced hyperosmolarity-driven water intake while potentiating hypovolemia-induced drinking, indicating distinct neural circuits for different thirst modalities [5].
Neuroprotective Pathways and APP Processing: Beyond receptor pharmacology, GR 113808 proved instrumental in elucidating 5-HT₄ involvement in Alzheimer’s disease-related pathways. Studies employing GR 113808 blockade demonstrated that 5-HT₄ receptors constitutively promote nonamyloidogenic processing of amyloid precursor protein (APP) through physical association with ADAM10, independently of agonist stimulation or cAMP production. This interaction increased neuroprotective sAPPα secretion in HEK-293 cells and cortical neurons. Agonist stimulation further enhanced this effect via cAMP/Epac signaling, but the constitutive activity revealed by antagonist blockade highlighted a fundamental receptor property with potential therapeutic implications [6].
Metabolic Syndrome Mechanisms: A landmark 2024 study leveraged GR 113808 to establish 5-HT₄ receptor inhibition as a potential strategy against diet-induced metabolic dysfunction. Twelve-week intraperitoneal administration in high-fat diet (HFD)-fed C57BL/6J mice (dose not specified) prevented obesity development, reduced hepatic steatosis, improved glucose intolerance, and attenuated adipose tissue inflammation. Mechanistic studies using GR 113808 and HTR4 siRNA demonstrated reduced PPARγ and SREBP-1c pathway activation, decreased inflammasome complex formation (NLRP3), and lowered pro-inflammatory cytokines (IL-1β, TNFα) in liver and adipose tissue. Crucially, HTR4 downregulation ameliorated palmitate-induced insulin resistance in Hep3B hepatocytes, suggesting direct hepatic involvement [2].
Table 3: Key Research Applications of GR 113808 in Defining 5-HT4 Physiology
Research Domain | GR 113808 Application | Key Finding | Citation |
---|---|---|---|
Dopamine Neurotransmission | Intranigral microinjection (10 μg) | Attenuates morphine-stimulated striatal DA release (activated state only) | [3] |
Fluid Homeostasis | Third ventricle icv administration (80-160 nmol) | Bidirectional modulation: inhibits hyperosmolarity-induced drinking; enhances hypovolemia-induced intake | [5] |
APP Processing | Cellular blockade in transfected neurons | Reveals constitutive 5-HT4-ADAM10 interaction promoting sAPPα release | [6] |
Metabolic Regulation | 12-week ip administration in HFD mice | Prevents obesity, fatty liver, insulin resistance; reduces tissue inflammation | [2] |
Cardiac Serotonin Effects | Atrial tissue blockade | Confirms species-specific 5-HT4 contractile role (human/pig yes; rat/guinea pig no) | [4] [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1